molecular formula C10H11ClO2 B14006244 2-[(4-Chloro-2-methylphenoxy)methyl]oxirane CAS No. 2210-73-3

2-[(4-Chloro-2-methylphenoxy)methyl]oxirane

Cat. No.: B14006244
CAS No.: 2210-73-3
M. Wt: 198.64 g/mol
InChI Key: KDBBGYPENVUBRQ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a chlorinated methylphenoxy group. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired oxirane compound. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chloro-2-methylphenoxy)methyl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methylphenoxy)methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-2-methylphenoxy)methyl]oxirane is unique due to the presence of both an oxirane ring and a chlorinated phenoxy group.

Properties

IUPAC Name

2-[(4-chloro-2-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-4-8(11)2-3-10(7)13-6-9-5-12-9/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBBGYPENVUBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261838
Record name 2-[(4-Chloro-2-methylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-73-3
Record name 2-[(4-Chloro-2-methylphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC78902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-Chloro-2-methylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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